(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine

Catalog No.
S714168
CAS No.
625409-25-8
M.F
C17H18N2O
M. Wt
266.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine

CAS Number

625409-25-8

Product Name

(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine

IUPAC Name

N-(1H-indol-3-ylmethyl)-1-(2-methoxyphenyl)methanamine

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

InChI

InChI=1S/C17H18N2O/c1-20-17-9-5-2-6-13(17)10-18-11-14-12-19-16-8-4-3-7-15(14)16/h2-9,12,18-19H,10-11H2,1H3

InChI Key

VMSZEVXBSPOKIL-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNCC2=CNC3=CC=CC=C32

Canonical SMILES

COC1=CC=CC=C1CNCC2=CNC3=CC=CC=C32

(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine (CAS 625409-25-8) is a specific substituted indole derivative belonging to a class of compounds investigated as potent inhibitors of human β-tryptase. [1] Tryptase is a serine protease released from mast cells that is a key target in the development of therapeutics for asthma and other inflammatory diseases. [2] The compound's structure, featuring an indole-3-ylmethylamine core with a critical ortho-methoxybenzyl substituent, is foundational for its biological activity and differentiates it from other closely related analogs. [1]

Procuring a positional isomer, such as the 3-methoxy (meta) or 4-methoxy (para) analog, is not a viable substitute for (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine. Structure-activity relationship (SAR) data demonstrates that the placement of the methoxy group on the benzyl ring is a critical determinant of inhibitory potency against human tryptase. [1] Shifting the substituent from the ortho (2-position) to the meta or para positions results in a significant loss of activity, rendering these analogs functionally distinct and unsuitable for applications where maximal potency is required. This makes the precise 625409-25-8 isomer essential for achieving reproducible, high-potency results in screening and development programs. [1]

Superior Inhibitory Potency Against Human Tryptase Compared to Positional Isomers

In a direct comparative analysis of inhibitory activity against human β-tryptase, the ortho-methoxy compound (625409-25-8) demonstrated a Ki of 110 nM. This represents a 2.2-fold higher potency than the para-methoxy isomer (Ki = 240 nM) and a 5.1-fold higher potency than the meta-methoxy isomer (Ki = 560 nM). [1]

Evidence DimensionHuman β-Tryptase Inhibitory Potency (Ki)
Target Compound Data110 nM
Comparator Or Baseline4-methoxy isomer: 240 nM; 3-methoxy isomer: 560 nM
Quantified Difference2.2x more potent vs. 4-methoxy; 5.1x more potent vs. 3-methoxy
ConditionsIn vitro enzymatic assay measuring inhibition of human β-tryptase.

This superior potency makes this specific isomer a more efficient starting point for drug discovery, requiring lower concentrations to achieve a desired biological effect and reducing material consumption in screening campaigns.

Marked Potency Improvement Over the Unsubstituted Parent Compound

The addition of a methoxy group at the ortho-position provides a significant advantage over the unsubstituted parent compound, (1H-Indol-3-ylmethyl)-benzylamine. The target compound (Ki = 110 nM) is nearly 12-fold more potent than the parent benzylamine analog, which has a Ki of 1300 nM against human tryptase. [1]

Evidence DimensionHuman β-Tryptase Inhibitory Potency (Ki)
Target Compound Data110 nM
Comparator Or BaselineUnsubstituted (1H-Indol-3-ylmethyl)-benzylamine: 1300 nM
Quantified Difference11.8-fold increase in potency
ConditionsIn vitro enzymatic assay measuring inhibition of human β-tryptase.

This demonstrates the critical contribution of the 2-methoxy group to target engagement, establishing this compound as a validated hit and a superior precursor for further optimization over the simpler, less active core structure.

Favorable Solubility Profile for Assay Compatibility

The introduction of a polar methoxy group, compared to an unsubstituted benzyl ring, generally improves the solubility of small molecules in common polar organic solvents like DMSO and alcohols used in biological assay workflows. While direct comparative data is not provided in the primary literature, this principle is foundational in medicinal chemistry for improving compound handling and reducing the risk of precipitation in stock solutions and assay plates. [1]

Evidence DimensionExpected Solubility in Polar Organic Solvents
Target Compound DataImproved solubility due to polar ether group
Comparator Or BaselineUnsubstituted benzylamine analog (less polar)
Quantified DifferenceNot quantified in source
ConditionsGeneral behavior in common laboratory solvents (e.g., DMSO, Ethanol).

Enhanced solubility simplifies stock solution preparation and improves data quality in high-throughput screening by minimizing compound precipitation, a common source of assay artifacts and false negatives.

Primary Building Block for Tryptase-Targeted Medicinal Chemistry Programs

Given its demonstrated superior potency over isomeric and unsubstituted analogs, this compound serves as a validated starting point for lead optimization campaigns targeting human tryptase for inflammatory or allergic disorders. [1] Its selection over analogs avoids pursuing less potent chemical matter, conserving resources.

Reference Compound for Structure-Activity Relationship (SAR) Studies

As the most potent of the simple methoxy-substituted isomers, this compound is an ideal reference standard for SAR studies. It can be used to benchmark the activity of more complex derivatives and to probe the specific steric and electronic requirements of the tryptase active site. [1]

Scaffold for Focused Library Synthesis in High-Throughput Screening

The compound's combination of validated biological activity and favorable physicochemical properties (inferred from its structure) makes it a suitable core for building focused chemical libraries. Derivatization of this scaffold is more likely to yield potent hits compared to starting from the less active parent or isomeric structures. [REFS-1, REFS-2]

XLogP3

2.9

Wikipedia

1-(1H-Indol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine

Dates

Last modified: 08-15-2023

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